4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide
Description
4-Methyl-N-[2-(3-methylphenoxy)ethyl]benzamide (CAS 694454-06-3) is a benzamide derivative characterized by a 4-methylbenzoyl group linked via an amide bond to a 2-(3-methylphenoxy)ethyl side chain. Its molecular formula is C₁₇H₁₉NO₂ (MW: 269.35 g/mol).
Properties
IUPAC Name |
4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-6-8-15(9-7-13)17(19)18-10-11-20-16-5-3-4-14(2)12-16/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUZRBOJACWYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide typically involves the following steps:
Preparation of 3-methylphenoxyethylamine: This intermediate can be synthesized by reacting 3-methylphenol with ethylene oxide in the presence of a base such as sodium hydroxide.
Formation of 4-methylbenzoyl chloride: This can be prepared by reacting 4-methylbenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the reaction of 3-methylphenoxyethylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: 4-methyl-N-[2-(3-methylphenoxy)ethyl]benzoic acid.
Reduction: 4-methyl-N-[2-(3-methylphenoxy)ethyl]benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Isomerism
- 4-Methyl-N-[2-(4-methylphenoxy)ethyl]benzamide (CAS 5925-90-6): Differs in the position of the methyl group on the phenoxy ring (4-methyl vs. 3-methyl). Key Data:
| Property | 3-Methyl Isomer | 4-Methyl Isomer |
|---|---|---|
| Molecular Weight | 269.35 g/mol | 269.34 g/mol |
| ChemSpider ID | 1661927 | N/A |
Functional Group Variations
A. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Contains a dimethoxyphenethyl group instead of a methylphenoxyethyl chain.
- Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
B. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Features a hydroxyl group on the ethyl side chain, enabling hydrogen bonding.
- Structural rigidity from the 1,1-dimethylethyl group contrasts with the flexible ether in the target compound .
C. Sulfamoyl Derivatives ()
Piperidine-Containing Analog
- 4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide: Replaces the phenoxy group with a piperidine ring. The basic nitrogen in piperidine enhances solubility in acidic environments and may influence biological activity (e.g., receptor targeting). Crystal Structure: Chair conformation of piperidine; hydrogen bonding between amide, water, and piperidine N–H groups .
Physicochemical Comparison
Biological Activity
4-Methyl-N-[2-(3-methylphenoxy)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the benzamide class, which is known for diverse biological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C17H19NO2. Its structure features a benzamide core with a methyl group and a phenoxyethyl side chain, which are crucial for its biological interactions.
1. Anti-Inflammatory and Analgesic Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.
2. Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has shown significant growth inhibition in A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action appears to involve the induction of apoptosis through modulation of Bcl-2 family proteins, which are critical regulators of cell death .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | <10 | Induction of apoptosis |
| Jurkat | <15 | Modulation of Bcl-2 proteins |
3. Receptor Binding Studies
This compound has been investigated as a potential ligand in receptor binding studies. Preliminary data suggest that it may interact with various receptors, modulating their activity and influencing downstream signaling pathways. Such interactions are critical for understanding its therapeutic potential in treating diseases related to receptor dysfunction.
The biological activity of this compound can be attributed to its structural features that facilitate interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : It potentially alters receptor activities, which could affect various physiological processes.
- Apoptosis Induction : By influencing Bcl-2 family proteins, it promotes programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Inflammation : In an animal model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups .
- Cancer Treatment Exploration : A study screening a library of compounds identified this benzamide as a promising candidate for further development due to its potent cytotoxicity against multiple cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
